3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide
Overview
Description
Ketodarolutamide, also known by its developmental code names ORM-15341 and BAY-1896953, is a nonsteroidal antiandrogen. It is the major active metabolite of darolutamide, a compound used in the treatment of prostate cancer in men . Ketodarolutamide acts as a highly selective, high-affinity, competitive silent antagonist of the androgen receptor .
Mechanism of Action
Target of Action
ORM-15341, also known as ketodarolutamide, is a nonsteroidal antiandrogen (NSAA) and the major active metabolite of darolutamide . The primary target of ORM-15341 is the androgen receptor (AR), a nuclear receptor that is activated by binding of androgen hormones . The AR signaling pathways are the main oncogenic drivers of prostate cancer and the primary target for treatment .
Mode of Action
ORM-15341 acts as a highly selective, high-affinity, competitive silent antagonist of the androgen receptor (AR) . It inhibits testosterone-induced nuclear translocation of AR . Importantly, ORM-15341 also blocks the activity of the tested mutant ARs arising in response to antiandrogen therapies, including the F876L mutation that confers resistance to enzalutamide and ARN-509 .
Biochemical Pathways
ORM-15341 affects the AR signaling pathway. By acting as an antagonist, it prevents the activation of AR by androgens, thereby inhibiting the downstream effects of AR activation. This includes the transcription of genes involved in cell growth and proliferation, which are typically upregulated in prostate cancer .
Result of Action
The antagonistic action of ORM-15341 on the AR leads to a reduction in the growth of AR-overexpressing VCaP prostate cancer cells both in vitro and in a castration-resistant VCaP xenograft model . By blocking the activity of both overexpressed and mutated ARs, ORM-15341 overcomes resistance to AR-targeted therapies .
Preparation Methods
The synthesis of ketodarolutamide involves several steps, starting from the appropriate pyrazole derivatives. The synthetic route typically includes:
Formation of the pyrazole ring: This involves the cyclization of hydrazine derivatives with diketones.
Substitution reactions: Introduction of the chloro and cyano groups on the aromatic ring.
Amidation: Formation of the carboxamide group through reaction with appropriate amines.
Industrial production methods are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Ketodarolutamide undergoes several types of chemical reactions:
Oxidation: This reaction can occur at the pyrazole ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the nitro groups on the aromatic ring can lead to the formation of amines.
Substitution: Halogen substitution reactions can occur, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ketodarolutamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nonsteroidal antiandrogens.
Biology: Researchers use it to understand the interaction between androgen receptors and their antagonists.
Industry: The compound is used in the development of new pharmaceuticals targeting androgen receptors.
Comparison with Similar Compounds
Ketodarolutamide is compared with other nonsteroidal antiandrogens like enzalutamide and apalutamide. While all these compounds act as androgen receptor antagonists, ketodarolutamide and its parent compound darolutamide show much higher affinity and more potent inhibition of the androgen receptor . Additionally, ketodarolutamide does not activate certain mutant androgen receptor variants that enzalutamide and apalutamide do . This makes ketodarolutamide a unique and valuable compound in the treatment of prostate cancer.
Similar Compounds
- Enzalutamide
- Apalutamide
- Darolutamide
Properties
IUPAC Name |
3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBPVBVTPBWIKC-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111196 | |
Record name | Ketodarolutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1297537-33-7 | |
Record name | 5-Acetyl-N-[(1S)-2-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ORM-15341 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketodarolutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15647 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ketodarolutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KETO-DAROLUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EPS75QMTL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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